(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-methyl-1,2,4-thiadiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-10-15-12(20-16-10)13(19)18-8-6-17(7-9-18)11-4-2-3-5-14-11/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDQISWELYZACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Formation of the Piperazine Ring: The piperazine ring is often synthesized from ethylenediamine derivatives through cyclization reactions.
Coupling of the Rings: The thiadiazole and piperazine rings are then coupled through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 6 µg/mL |
| P. aeruginosa | 10 µg/mL |
These results suggest that the compound possesses notable antibacterial properties, which can be attributed to the presence of the thiadiazole and piperazine structures in its composition .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Studies have shown that similar thiadiazole derivatives can inhibit tumor cell proliferation.
Table 2: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 12.5 | Doxorubicin |
| HepG2 | 15.0 | Cisplatin |
| PC3 | 10.0 | Paclitaxel |
The antitumor activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells through various biochemical pathways, including the activation of pro-apoptotic proteins .
Case Studies and Research Findings
Several studies have provided insights into the efficacy and safety profile of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized derivatives demonstrated that compounds similar to this compound exhibited significant activity against multidrug-resistant strains of bacteria, highlighting its potential as a lead molecule for developing new antibiotics .
Case Study 2: Antitumor Potential
In vitro studies on human cancer cell lines revealed that the compound could effectively inhibit cell growth and induce apoptosis at lower concentrations compared to standard chemotherapeutic agents, suggesting a favorable therapeutic index .
Mechanism of Action
The mechanism of action of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Cores
LGH ([4-(2-Chloro-4-nitrophenyl)piperazin-1-yl][3-(2-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanone)
- Core Structure : Replaces the thiadiazole with a 1,2-oxazole ring.
- Substituents: 2-methoxyphenyl on oxazole vs. methyl on thiadiazole; chloro-nitro-phenyl on piperazine vs. pyridin-2-yl.
- Implications : The nitro and chloro groups in LGH may enhance lipophilicity and steric bulk, affecting membrane permeability and target selectivity .
Compound from WHO List 77: (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
- Core Structure : Shares the 3-methyl-1,2,4-thiadiazole but incorporates a fused triazolopyrazine ring.
- Key Differences :
- Fluorophenyl substituent vs. pyridinylpiperazine.
- Rigid triazolopyrazine vs. flexible piperazine.
- Implications : The fluorine atom may improve metabolic stability, while the fused ring system could restrict conformational flexibility, altering binding kinetics .
Piperazine-Linked Thiazole Derivatives (EP 3 768 669 B1)
- Example : 6-{4-[3-(3-Methyl-1,2-thiazol-5-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.3]heptan-2-ethylcarboxylate.
- Core Structure : Thiazole (one sulfur, one nitrogen) vs. thiadiazole (two nitrogens, one sulfur).
- Key Differences: Thiazole’s lower electronegativity may reduce π-π stacking efficiency compared to thiadiazole.
Dihydrothiadiazole Derivatives (BLD Pharm Catalog)
- Example : 4-Chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide.
- Core Structure : Partially saturated 1,2,4-thiadiazole with a 3-oxo group.
- Key Differences :
Structural and Functional Comparison Table
Biological Activity
The compound (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a derivative of the 1,2,4-thiadiazole and piperazine structural motifs, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiadiazole ring, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit a range of biological activities including:
- Antimicrobial Activity : Many derivatives show significant antibacterial and antifungal properties. For instance, compounds related to the thiadiazole structure have demonstrated efficacy against various bacterial strains and fungi .
- Anticancer Properties : Thiadiazole derivatives have been investigated for their cytotoxic effects against cancer cell lines. Studies show that certain analogs can inhibit tumor growth effectively .
- Antifilarial Activity : Recent studies have highlighted the potential of thiadiazole derivatives as macrofilaricides for treating filarial infections, which are significant global health concerns .
Antimicrobial Activity
A series of experiments have shown that the compound exhibits moderate to strong antimicrobial activity. For example:
| Compound | Activity | Target Organisms |
|---|---|---|
| 5a | Moderate | E. coli |
| 5b | Strong | S. aureus |
| 5c | Excellent | C. albicans |
These results indicate that modifications in the thiadiazole and piperazine structures can enhance antimicrobial efficacy .
Anticancer Studies
In vitro studies on various cancer cell lines revealed that certain derivatives of this compound significantly inhibit cell proliferation:
| Cell Line | IC50 (µg/mL) | Compound |
|---|---|---|
| MCF-7 | 0.28 | 22 |
| A549 | 0.52 | 22 |
| SK-MEL-2 | 4.27 | 22 |
The structure–activity relationship (SAR) studies suggest that specific substituents on the thiadiazole ring play a critical role in enhancing cytotoxicity .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzyme Activities : The compound may inhibit key enzymes involved in microbial metabolism.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.
- Interference with Filarial Development : For filarial infections, it disrupts the lifecycle of parasites by targeting adult stages effectively.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Clinical Trial on Antifilarial Agents : A study involving substituted di(pyridin-2-yl)-1,2,4-thiadiazol derivatives reported significant reductions in filarial load among treated subjects .
- Anticancer Efficacy in Animal Models : Preclinical trials demonstrated substantial tumor regression in animal models treated with thiadiazole derivatives .
Q & A
Basic: How can the synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone be optimized to improve yield and purity?
Methodological Answer:
The synthesis involves coupling the thiadiazole and piperazine moieties. Key optimization steps include:
- Intermediate Preparation : Use 3-methyl-1,2,4-thiadiazole-5-thiol as a starting material, synthesized via classical methods (e.g., cyclization of thiosemicarbazides under acidic conditions) .
- Reaction Conditions : Conduct the coupling reaction in aqueous ethanol with sodium monochloroacetate to form the methanone bridge. Maintain a pH of 6–7 and room temperature to minimize side reactions .
- Purification : Acidify the product with ethanoic acid and recrystallize from dimethylformamide (DMF)-ethanol mixtures (1:1) to enhance purity .
- Yield Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize stoichiometry (1:1 molar ratio of thiadiazole to piperazine derivative) .
Basic: What advanced spectroscopic and chromatographic methods confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the thiadiazole methyl group (~2.5 ppm for CH₃) and piperazine protons (δ 3.2–3.8 ppm for N–CH₂). Confirm the methanone carbonyl at ~165–170 ppm in 13C NMR .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%). ESI-MS should show [M+H]+ at m/z corresponding to C₁₃H₁₄N₆OS (calculated: 318.09) .
- FTIR : Identify C=O stretching (1680–1700 cm⁻¹) and thiadiazole C-S vibrations (650–750 cm⁻¹) .
Advanced: How to design molecular docking studies to predict the biological targets of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with known thiadiazole or piperazine interactions (e.g., bacterial enoyl-ACP reductase, serotonin receptors) .
- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set) to assign charges and minimize energy .
- Docking Software : Use AutoDock Vina with Lamarckian genetic algorithms. Set grid boxes (20ų) centered on active sites (e.g., PDB: 1C14 for antimicrobial targets) .
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with reference inhibitors (e.g., triclosan for antimicrobial activity). Validate via MD simulations (100 ns) to assess binding stability .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables such as solvent (DMSO concentration ≤1%), pH (7.4 for physiological conditions), and cell lines (e.g., HepG2 vs. HEK293) to reduce variability .
- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., nitro-reduction of thiadiazole in anaerobic conditions) that may alter activity .
- Dose-Response Curves : Generate IC₅₀ values across ≥5 concentrations (1 nM–100 μM) to account for non-linear effects. Compare Hill slopes for mechanism insights .
- Orthogonal Assays : Validate antimicrobial activity via both MIC (broth dilution) and disk diffusion methods to confirm consistency .
Advanced: What experimental frameworks assess the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Partitioning Studies : Measure log Kow (octanol-water) via shake-flask method to predict bioaccumulation. Expected log Kow ~2.5 due to polar thiadiazole and piperazine groups .
- Hydrolysis Kinetics : Incubate the compound in buffers (pH 4–9) at 25°C. Monitor degradation via HPLC and fit data to first-order kinetics (half-life >30 days suggests persistence) .
- Microcosm Models : Use soil/water systems spiked with 10 ppm compound. Quantify residues via UPLC-QTOF and screen for transformation products (e.g., sulfoxide derivatives) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48h EC₅₀) and algal growth inhibition (72h Chlorella vulgaris). Compare to regulatory thresholds (e.g., EU REACH) .
Basic: What are the critical stability parameters for storing this compound in research settings?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to identify decomposition onset (>200°C expected for thiadiazole-piperazine hybrids) .
- Light Sensitivity : Store in amber vials at −20°C. Monitor photodegradation via UV-Vis (λmax ~270 nm) over 30 days under ambient light .
- Humidity Control : Use desiccators with silica gel. Conduct Karl Fischer titration to ensure moisture content <0.5% .
Advanced: How to design SAR studies to optimize the compound’s bioactivity?
Methodological Answer:
- Core Modifications : Synthesize analogs with (a) substituted thiadiazoles (e.g., 3-ethyl, 3-nitro) and (b) alternative piperazine substituents (e.g., 4-fluorophenyl) .
- Pharmacophore Mapping : Use Discovery Studio to identify critical groups (e.g., thiadiazole S-atom, methanone carbonyl) for target binding .
- In Vivo Correlation : Screen analogs in murine infection models (e.g., Staphylococcus aureus sepsis) and correlate survival rates with in vitro MICs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
